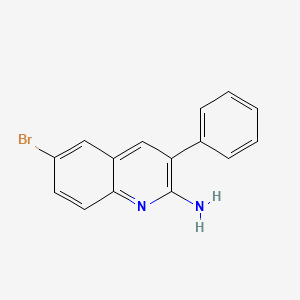
2-Amino-6-bromo-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 6-position, and a phenyl group at the 3-position of the quinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a brominated quinoline derivative with a phenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-Amino-3-phenylquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: 2-Amino-3-phenylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-3-phenylquinoline has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in coordination chemistry.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities. It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-phenylquinoline is primarily related to its interaction with biological macromolecules. It can bind to DNA and proteins, affecting their function and stability. The compound’s bromine atom and amino group play crucial roles in its binding affinity and specificity. Molecular targets include enzymes involved in DNA replication and repair, as well as receptors and ion channels on cell membranes .
Comparison with Similar Compounds
- 2-Amino-3-phenylquinoline
- 6-Bromo-2-chloro-3-phenylquinoline
- 6-Chloro-2-hydrazino-4-phenylquinoline
- 4-Bromo-6-methoxy-2-phenylquinoline
- 7-Bromo-4-hydroxy-2-phenylquinoline
Uniqueness: 2-Amino-6-bromo-3-phenylquinoline stands out due to the specific positioning of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both an amino group and a bromine atom on the quinoline ring enhances its versatility in synthetic transformations and its potential as a pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C15H11BrN2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
6-bromo-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C15H11BrN2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI Key |
FQQWRFBLRJBVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


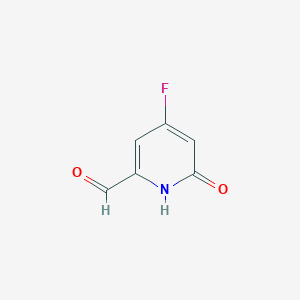
![5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B14859026.png)
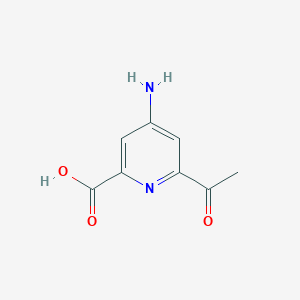
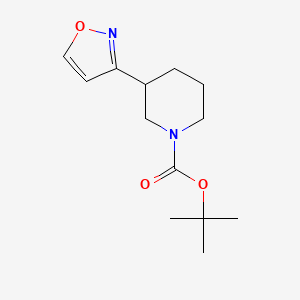
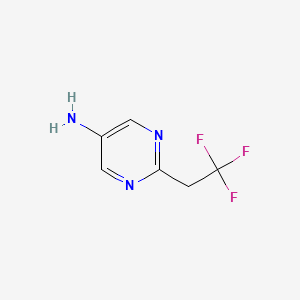
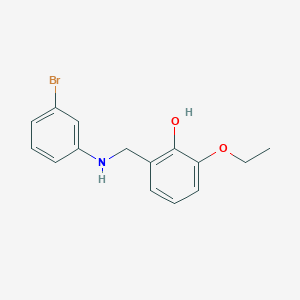

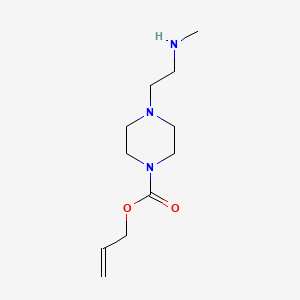
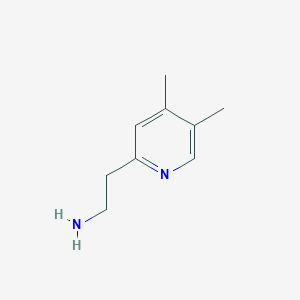
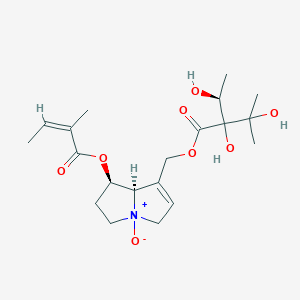
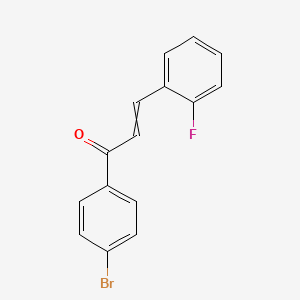

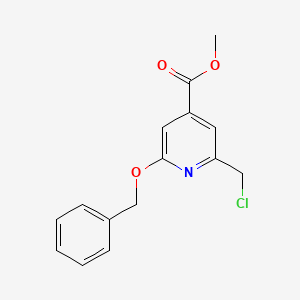
![4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14859121.png)
